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Compound of Interest

Compound Name:
2-Cyano-3-(dimethylamino)prop-2-

enamide

CAS No.: 37858-68-7

Cat. No.: B1525355

Get Quote

The Electronic Engine: Defining the "Push-Pull"
System
The enaminone moiety (

-enaminone) is not merely a functional group; it is a conjugated electronic pump. Structurally, it
consists of an amino group (electron donor) linked through a C=C double bond to a carbonyl
group (electron acceptor).

This "push-pull" architecture creates a delocalized

-electron system that defies standard alkene chemistry. The nitrogen lone pair "pushes"
electron density into the alkene, while the carbonyl oxygen "pulls" it, resulting in a resonance
hybrid that dictates its reactivity and pharmacological binding.

Electronic Resonance & Reactivity Map
The pharmacological efficacy of enaminones stems from their ability to act as ambident

electrophiles and nucleophiles.
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The

-Carbon (C2): Highly nucleophilic due to resonance; susceptible to electrophilic attack (e.g.,
halogenation, alkylation).

The

-Carbon (C3): Electrophilic in the ground state but part of the conjugated bridge; the site of
amine exchange.

The Carbonyl Oxygen & Amine Nitrogen: Serve as hydrogen bond acceptor (HBA) and

donor (HBD) respectively, critical for receptor binding (e.g., Na

channels).

Figure 1: Electronic resonance map of the push-pull enaminone system showing charge distribution.
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Synthetic Architectures: Robust Methodologies
For medicinal chemists, the synthesis must be scalable and tolerant of diverse functional

groups. While many methods exist, two pathways dominate due to their reliability in generating

library-scale diversity.

Comparative Synthetic Strategies
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Method
Reaction
Components

Key Advantages Limitations

Direct Condensation
1,3-Dicarbonyl +

Amine

High atom economy,

water as byproduct,

scalable.

Requires azeotropic

water removal or

dehydrating agents.

Alkynone Addition

Acid Chloride +

Terminal Alkyne +

Amine

Modular; access to

acyclic derivatives.[1]

Requires transition

metal catalyst

(Sonogashira).

DMF-DMA Coupling
Methyl ketone + DMF-

DMA

Excellent for terminal

enaminones.

Limited structural

diversity on the amine

side.[2]

Mechanochemistry
Solid 1,3-Dicarbonyl +

Amine

Solvent-free, Green

Chemistry compliant.

Difficult to scale for

kilogram quantities.

Mechanistic Insight: The Stability Factor
Cyclic vs. Acyclic: Enaminones derived from cyclic 1,3-dicarbonyls (e.g., cyclohexane-1,3-

dione) exhibit superior metabolic stability compared to their acyclic counterparts. The ring

structure locks the "push-pull" system in a s-trans or s-cis conformation that favors

intramolecular hydrogen bonding, protecting the hydrolytically sensitive enamine bond [1].

Therapeutic Vectors: From Scaffolds to Drugs
The enaminone pharmacophore has proven efficacy in three primary domains: Neurology

(Anticonvulsants), Oncology (MDR Reversal), and Infectious Disease.

Anticonvulsants: The Sodium Channel Blockers
The most developed application is in epilepsy. Compounds like ADD 196022 (methyl 4-[(p-

chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate) function as sodium channel

blockers.

Mechanism: They bind to the inactivated state of the voltage-gated Na

channel (VGSC), stabilizing it and preventing repetitive neuronal firing.
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SAR Criticality: The distance between the aromatic ring (lipophilic domain) and the

carbonyl/amine (H-bonding domain) is crucial. The enaminone linker provides the exact

steric and electronic spacing required for the receptor's hydrophobic pocket [2].

Figure 2: Mechanism of action for enaminone-based anticonvulsants on voltage-gated sodium channels.
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Oncology: P-Glycoprotein (P-gp) Modulation
Multidrug resistance (MDR) often arises from the overexpression of P-gp efflux pumps. Specific

enaminones have shown the ability to inhibit P-gp, restoring the sensitivity of cancer cells to

chemotherapeutics like doxorubicin. The "push-pull" nature allows these molecules to mimic

the substrates of P-gp, acting as competitive inhibitors without significant intrinsic toxicity [3].

Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of methyl 4-(phenylamino)-6-methyl-2-oxocyclohex-3-en-1-oate (A model

anticonvulsant scaffold). Rationale: This protocol uses the acid-catalyzed condensation
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method, which is robust, requires no chromatography for purification, and uses self-indicating

reaction progress (precipitation).

Materials
Methyl 6-methyl-2-oxocyclohex-3-en-1-oate (Hagemann’s ester) or cyclic 1,3-dione

precursor.

Aniline (1.0 equiv).

Solvent: Benzene or Toluene (for azeotropic water removal).

Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv).

Apparatus: Dean-Stark trap.

Step-by-Step Methodology
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic

1,3-dicarbonyl precursor (10 mmol) and aniline (10 mmol) in Toluene (50 mL).

Catalysis: Add a catalytic amount of pTSA (approx. 20 mg).

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture

to vigorous reflux (110°C).

Checkpoint: Monitor the collection of water in the trap. The reaction is complete when

water evolution ceases (typically 3-6 hours).

Isolation: Cool the reaction mixture to room temperature. The enaminone product often

precipitates upon cooling due to its high polarity and planarity.

Purification:

If precipitate forms: Filter and wash with cold hexanes.

If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from

Ethanol/Water (9:1).
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Validation:

TLC: Run on Silica gel (Ethyl Acetate/Hexane 1:1). Product will be UV active and stain

yellow/orange with iodine.

NMR: Look for the disappearance of the ketone

-protons and the appearance of the vinyl proton signal (

5.0–6.0 ppm) and the NH signal (

9.0–12.0 ppm, broad, D

O exchangeable).

Metabolic Stability & Pharmacokinetics
A critical consideration for drug development is the hydrolytic stability of the enaminone.

In Vivo Fate: The enaminone bond can hydrolyze back to the amine and dicarbonyl species

under acidic conditions (stomach) or via enzymatic action.

Stabilization Strategy: Incorporating the enaminone into a fused ring system (e.g.,

quinolones) or using electron-withdrawing groups on the nitrogen dramatically increases

half-life (

).

Prodrug Potential: Conversely, labile enaminones are explored as prodrugs to release

bioactive primary amines specifically at sites of lower pH (e.g., tumor microenvironments) [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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